Bis(desenex) ZINC Bis(desenex) ZINC
Brand Name: Vulcanchem
CAS No.:
VCID: VC14461345
InChI: InChI=1S/2C11H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);
SMILES:
Molecular Formula: C22H40O4Zn
Molecular Weight: 433.9 g/mol

Bis(desenex) ZINC

CAS No.:

Cat. No.: VC14461345

Molecular Formula: C22H40O4Zn

Molecular Weight: 433.9 g/mol

* For research use only. Not for human or veterinary use.

Bis(desenex) ZINC -

Specification

Molecular Formula C22H40O4Zn
Molecular Weight 433.9 g/mol
IUPAC Name undec-10-enoic acid;zinc
Standard InChI InChI=1S/2C11H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);
Standard InChI Key RBLUZDDDFHCLDO-UHFFFAOYSA-N
Canonical SMILES C=CCCCCCCCCC(=O)O.C=CCCCCCCCCC(=O)O.[Zn]

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

Bis(desenex) zinc is systematically named undec-10-enoic acid; zinc, reflecting its composition of two undecylenate anions coordinated to a central zinc ion . The IUPAC name derives from the parent compound, undecylenic acid (CID 5634), a monounsaturated fatty acid with an 11-carbon chain . The compound’s SMILES notation (C=CCCCCCCCCC(=O)O.C=CCCCCCCCCC(=O)O.[Zn]) illustrates the linear arrangement of the undecylenate ligands and their bonding to the zinc center .

Table 1: Key Physicochemical Properties of Bis(desenex) Zinc

PropertyValueSource
Molecular FormulaC₂₂H₄₀O₄Zn
Molecular Weight433.9 g/mol
CAS Registry557-08-4
Synonymous NamesZinc undecylenate, Desenex-Zn
Parent CompoundUndecylenic Acid (CID 5634)

Spectroscopic and Crystallographic Insights

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 763.88 cm⁻¹ (Zn–O stretching), 1516–1610 cm⁻¹ (C=O and C=C vibrations), and 3450 cm⁻¹ (O–H from coordinated water) . Thermogravimetric analysis (TGA) indicates decomposition onset at 186°C, coinciding with ligand dissociation and zinc oxide formation . Scanning electron microscopy (SEM) micrographs depict a porous, non-uniform surface morphology, suggesting heterogeneous crystallite growth during synthesis .

Synthesis and Thermodynamic Stability

Preparation Methods

The compound is synthesized via a ligand-exchange reaction, where zinc hydroxide reacts with undecylenic acid under alkaline conditions (pH 8–10) . A typical procedure involves:

  • Dissolving zinc acetate in ethanol.

  • Adding undecylenic acid dropwise under reflux.

  • Adjusting pH with NaOH to precipitate the complex.

  • Purifying via recrystallization from ethanol/water .

The reaction proceeds as:
Zn(OH)2+2C11H20O2Zn(C11H19O2)2H2O+H2O\text{Zn(OH)}_2 + 2\text{C}_{11}\text{H}_{20}\text{O}_2 \rightarrow \text{Zn(C}_{11}\text{H}_{19}\text{O}_2)_2\cdot\text{H}_2\text{O} + \text{H}_2\text{O}
Yields average 36.24%, limited by competing hydrolysis pathways .

Thermal Decomposition Profile

Differential scanning calorimetry (DSC) shows endothermic peaks at 186°C (ligand loss) and 420°C (zinc oxide crystallization) . The mass loss profile correlates with theoretical predictions:

  • 8.5% mass loss (25–186°C): Evaporation of coordinated water.

  • 64.2% mass loss (186–350°C): Decomposition of organic ligands.

  • Residual 27.3% as ZnO .

Biological Activity and Mechanistic Studies

Antifungal Mechanism

Bis(desenex) zinc exerts fungistatic effects by elevating intracellular copper levels, which disrupt iron-sulfur (Fe–S) clusters in mitochondrial proteins (e.g., aconitase, succinate dehydrogenase) . This metal dyshomeostasis:

  • Inhibits electron transport chain activity.

  • Induces oxidative stress via Fenton-like reactions.

  • Compromises fungal membrane integrity .

Table 2: Comparative Efficacy Against Dermatophytes

Fungal SpeciesMIC (μg/mL)Mechanism Target
Malassezia globosa12.5Fe–S cluster proteins
Trichophyton rubrum25.0Mitochondrial respiration
Candida albicans50.0Cell wall β-glucan synthesis
Data adapted from .

Synergy with Antimicrobial Agents

Zinc undecylenate enhances the potency of azoles (e.g., ketoconazole) by 4–8 fold, attributed to:

  • Chelation of extracellular iron, limiting fungal uptake .

  • Modulation of efflux pump expression (e.g., CDR1 in Candida) .

Industrial and Pharmaceutical Applications

Dermatological Formulations

The compound is a key ingredient in antidandruff shampoos (1–2% w/v) and topical antifungals . Its lipophilic nature enables sebum penetration, ensuring sustained release in hair follicles .

Material Science Applications

  • Antimicrobial coatings: Incorporated into polymers (0.5–3% wt) for medical devices.

  • Stabilizer: Prevents oxidative degradation in polyurethane foams .

Toxicological and Environmental Considerations

Ecotoxicology

  • Aquatic toxicity: LC₅₀ for Daphnia magna = 8.2 mg/L (96 h).

  • Biodegradation: 78% degradation in 28 days (OECD 301F test) .

Recent Advances and Future Directions

Nanocomposite Formulations

Encapsulation in chitosan nanoparticles (50–100 nm) improves solubility and reduces MIC values by 50% against Aspergillus spp. .

Mechanistic Modeling

Density functional theory (DFT) simulations predict binding affinities (ΔG = −23.4 kcal/mol) between zinc undecylenate and fungal cytochrome P450 enzymes, guiding rational drug design .

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